2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline
Overview
Description
2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with naphthyl and phenyl groups, which contribute to its distinct chemical behavior and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the condensation of 1,10-phenanthroline-2,9-dicarboxaldehyde with naphthyl and phenyl-substituted anilines, followed by cyclization and purification steps . The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline has a broad range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and sensing applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming complexes that exhibit unique reactivity and stability. These metal complexes can participate in catalytic cycles, facilitating various chemical reactions. Additionally, the compound’s electronic properties enable it to act as a photosensitizer, generating reactive oxygen species upon light irradiation, which can be harnessed for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,9-Dibromo-1,10-phenanthroline-5,6-dione: A related compound with bromine substituents, used in similar applications but with different reactivity.
Anthracene-based derivatives: Compounds with similar photophysical properties, used in organic electronics and sensing applications
Uniqueness
2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline stands out due to its unique combination of naphthyl and phenyl groups, which enhance its electronic properties and versatility in various applications. Its ability to form stable metal complexes and participate in diverse chemical reactions makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
4,7-diphenyl-1,10-phenanthroline;iron(2+);diperchlorate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C24H16N2.2ClHO4.Fe/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*2-1(3,4)5;/h3*1-16H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVXJHOYDWLLOC-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H48Cl2FeN6O8 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23606-40-8 (Parent) | |
Record name | Iron(2+), tris(4,7-diphenyl-1,10-phenanthroline-kappaN1,kappaN10)-, (OC-6-11)-, perchlorate (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015555712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1251.9 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15555-71-2 | |
Record name | Iron(2+), tris(4,7-diphenyl-1,10-phenanthroline-kappaN1,kappaN10)-, (OC-6-11)-, perchlorate (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015555712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iron(2+), tris(4,7-diphenyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, perchlorate (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)iron diperchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.992 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.